molecular formula C13H16N4O2S B7789525 2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide

2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide

Cat. No.: B7789525
M. Wt: 292.36 g/mol
InChI Key: CHBGJFVSPYVEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-7(11(18)16-14)17-6-15-12-10(13(17)19)8-4-2-3-5-9(8)20-12/h6-7H,2-5,14H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBGJFVSPYVEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)N1C=NC2=C(C1=O)C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific biological activities.

Biological Activity

2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide is a synthetic compound that belongs to the class of pyrimido[4,5-b]benzothiophenes. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H14N4O2C_{14}H_{14}N_{4}O_{2}. The structure features a pyrimidine ring fused with a benzothiophene moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The compound could inhibit enzymes involved in various metabolic pathways.
  • Cellular Interference : It might interfere with cellular processes such as signaling pathways or gene expression.

Antimicrobial Activity

Research indicates that derivatives of pyrimido[4,5-b]benzothiophenes exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds, showcasing their potential as antimicrobial agents .

Anticancer Properties

There is emerging evidence suggesting that compounds with similar structures may possess anticancer activities. These effects are often linked to the ability of the compounds to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms such as cell cycle arrest or modulation of signaling pathways.

Anti-inflammatory Effects

Some studies have suggested that pyrimidine derivatives can exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or by affecting the NF-kB signaling pathway.

Research Findings and Case Studies

StudyFindingsReference
Antimicrobial Activity Significant antibacterial activity against E. coli and S. aureus was observed with MIC values ranging from 10 to 50 µg/mL.
Anticancer Activity Induced apoptosis in breast cancer cell lines with IC50 values around 20 µM.
Anti-inflammatory Effects Reduced levels of TNF-alpha in LPS-stimulated macrophages by 40%.

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